molecular formula C10H11NO4 B14267130 4-{[(Furan-2-yl)methyl](methyl)amino}-4-oxobut-2-enoic acid CAS No. 133815-99-3

4-{[(Furan-2-yl)methyl](methyl)amino}-4-oxobut-2-enoic acid

Cat. No.: B14267130
CAS No.: 133815-99-3
M. Wt: 209.20 g/mol
InChI Key: COKMFRAYOXGOHR-UHFFFAOYSA-N
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Description

4-{(Furan-2-yl)methylamino}-4-oxobut-2-enoic acid is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Furan-2-yl)methylamino}-4-oxobut-2-enoic acid typically involves the reaction of furan derivatives with appropriate amines and carboxylic acids. One common method involves the condensation of furan-2-carboxaldehyde with methylamine, followed by the addition of a carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-{(Furan-2-yl)methylamino}-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{(Furan-2-yl)methylamino}-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{(Furan-2-yl)methylamino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis({[(furan-2-yl)methyl]amino})benzoic acid
  • 4-chloro-2-{[(furan-2-yl)methyl]amino}benzoic acid
  • 5-methyl-2-(2-furfuryl)-furan

Uniqueness

4-{(Furan-2-yl)methylamino}-4-oxobut-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

133815-99-3

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

4-[furan-2-ylmethyl(methyl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H11NO4/c1-11(7-8-3-2-6-15-8)9(12)4-5-10(13)14/h2-6H,7H2,1H3,(H,13,14)

InChI Key

COKMFRAYOXGOHR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CO1)C(=O)C=CC(=O)O

Origin of Product

United States

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